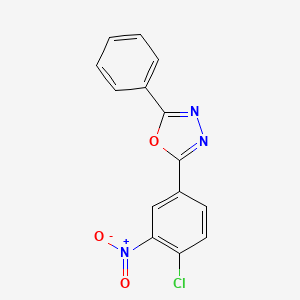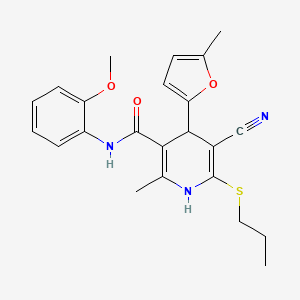
2-(4-Chloro-3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chloro-3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is a five-membered ring containing three heteroatoms: two nitrogen atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 4-chloro-3-nitrobenzoic acid hydrazide with benzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve recrystallization or chromatographic techniques to ensure the desired purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The chloro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by nucleophiles such as amines or thiols.
Oxidation: The phenyl groups can undergo oxidation reactions to form corresponding quinones under strong oxidizing conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Amines, thiols, sodium hydride.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 2-(4-Amino-3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole.
Substitution: 2-(4-Substituted-3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole.
Oxidation: Corresponding quinones.
Scientific Research Applications
2-(4-Chloro-3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole has found applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its unique structural features.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with anti-inflammatory and anticancer properties.
Industry: Utilized in the development of materials with specific electronic and optical properties, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole depends on its specific application. For instance, as an antimicrobial agent, it may interact with bacterial cell membranes or enzymes, disrupting their function and leading to cell death. In medicinal chemistry, its mechanism may involve binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity and exerting therapeutic effects.
Comparison with Similar Compounds
2-(4-Chloro-3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole can be compared with other oxadiazole derivatives, such as:
2-(4-Methylphenyl)-5-phenyl-1,3,4-oxadiazole: Similar structure but with a methyl group instead of a chloro and nitro group, leading to different chemical reactivity and applications.
2-(4-Nitrophenyl)-5-phenyl-1,3,4-oxadiazole: Lacks the chloro group, which may affect its substitution reactions and biological activity.
2-(4-Chlorophenyl)-5-phenyl-1,3,4-oxadiazole: Lacks the nitro group, influencing its reduction and oxidation reactions.
The uniqueness of this compound lies in its combination of chloro and nitro groups, which provide a versatile platform for various chemical modifications and applications.
Properties
Molecular Formula |
C14H8ClN3O3 |
|---|---|
Molecular Weight |
301.68 g/mol |
IUPAC Name |
2-(4-chloro-3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C14H8ClN3O3/c15-11-7-6-10(8-12(11)18(19)20)14-17-16-13(21-14)9-4-2-1-3-5-9/h1-8H |
InChI Key |
VUYSLTQDIINKEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-3-(2,2-diphenylethyl)-2-[(4-methoxyphenyl)imino]-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide](/img/structure/B11079893.png)
![Ethyl 1-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-6-amino-4-(4-bromophenyl)-5-cyano-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11079895.png)
![5-(4-bromophenyl)-1-(4-butylphenyl)-3-[(4-butylphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11079897.png)
![2-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenyl diphenylphosphinate](/img/structure/B11079903.png)
![8,9-diethoxy-4-(2-fluoro-5-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B11079910.png)
![N-(3-methylpent-1-yn-3-yl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11079917.png)

![N-[1-benzyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]furan-2-carboxamide](/img/structure/B11079927.png)
![2-(1-{[2-(3,4-Diethoxyphenyl)ethyl]amino}pentylidene)-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B11079930.png)
![3-hydroxy-5-(4-hydroxyphenyl)-4-[(4-methylphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11079933.png)
![(2E)-3-{4-[(4-bromobenzyl)oxy]-3-ethoxyphenyl}-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B11079936.png)
![4-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B11079943.png)
![1-(4-bromophenyl)-2-[(5-{[(3-chloro-2-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B11079957.png)
![3-(2-chlorophenyl)-11-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11079959.png)
